molecular formula C20H37NO2SSn B13908478 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester CAS No. 1820885-16-2

5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester

Cat. No.: B13908478
CAS No.: 1820885-16-2
M. Wt: 474.3 g/mol
InChI Key: CZAFTEDCEOYADX-UHFFFAOYSA-N
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Description

5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester is a complex organic compound that features a thiazole ring substituted with a tributylstannyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The thiazole ring and ester group can participate in oxidation and reduction reactions under appropriate conditions.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or organometallic compounds in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Various substituted thiazole derivatives.

    Oxidation: Oxidized thiazole compounds.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: 5-Tributylstannyl-2-thiazolecarboxylic acid.

Scientific Research Applications

5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tributylstannyl group can facilitate nucleophilic substitution reactions, while the thiazole ring can engage in aromatic substitution and redox reactions. The ester group can undergo hydrolysis, releasing the carboxylic acid moiety.

Comparison with Similar Compounds

Similar Compounds

    5-Trimethylstannyl-2-thiazolecarboxylic acid tert-butyl ester: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.

    5-Phenyl-2-thiazolecarboxylic acid tert-butyl ester: Similar structure but with a phenyl group instead of a stannyl group.

Uniqueness

5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester is unique due to the presence of the bulky tributylstannyl group, which can influence the compound’s reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and catalysts .

Properties

CAS No.

1820885-16-2

Molecular Formula

C20H37NO2SSn

Molecular Weight

474.3 g/mol

IUPAC Name

tert-butyl 5-tributylstannyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C8H10NO2S.3C4H9.Sn/c1-8(2,3)11-7(10)6-9-4-5-12-6;3*1-3-4-2;/h4H,1-3H3;3*1,3-4H2,2H3;

InChI Key

CZAFTEDCEOYADX-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(=O)OC(C)(C)C

Origin of Product

United States

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